

A Comparative Guide to Phosphorylation: Benchmarking Diisopropyl Chlorophosphate Against Novel Methods

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Compound of Interest

Compound Name: *Diisopropyl chlorophosphate*

Cat. No.: *B043684*

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For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphorylation method is critical for the synthesis of key intermediates and active pharmaceutical ingredients. This guide provides an objective comparison of the traditional reagent, **Diisopropyl chlorophosphate** (DICP), against a range of novel phosphorylation techniques, supported by experimental data and detailed protocols.

Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental transformation in organic chemistry and a ubiquitous post-translational modification in biology. While classic reagents like **Diisopropyl chlorophosphate** have been utilized for decades, a host of innovative methods have emerged, offering potential advantages in terms of efficiency, selectivity, and milder reaction conditions. This guide aims to furnish researchers with the necessary information to make informed decisions when selecting a phosphorylation strategy.

Quantitative Performance Comparison

To facilitate a direct comparison, the following table summarizes the performance of **Diisopropyl chlorophosphate** and several novel phosphorylation methods on a selection of common substrates: a primary alcohol (benzyl alcohol), a secondary alcohol (cyclohexanol), a phenol, and a protected amino acid (N-Boc-L-serine methyl ester).

Method	Substrate	Product	Yield (%)	Reaction Time	Key Conditions
Diisopropyl chlorophosphate (DICP)	Benzyl Alcohol	Benzyl diisopropyl phosphate	~80	18 h	THF, DIAD, Phenylsilane, 80 °C
Cyclohexanol	Cyclohexyl diisopropyl phosphate	~65	Not specified	Phosphoric acid catalyst	
Phenol	Phenyl diisopropyl phosphate	High	1 h	Magnesia surface, room temp.	
N-Boc-L-serine methyl ester	N-Boc-L-serine(O-diisopropylphosphoryl) methyl ester	Data not readily available	-	-	
Atherton-Todd Reaction	Alcohols, Phenols, Amines	Phosphates, Phosphoramidates	up to 99	Not specified	CHCl ₃ , air as radical initiator
Mitsunobu Reaction	Benzyl Alcohol	Benzyl diphenyl phosphate	60-68	18 h	Catalytic phosphine, DIAD, 4-nitrobenzoic acid, THF, 80 °C
Biocatalytic Phosphorylation	Phenols	Phenyl phosphates	up to >95	Not specified	Kinase PsiK, ATP, Mg ²⁺
Electrochemical C-H Phosphorylation	Arenes (e.g., Phenol derivatives)	Aryl phosphonates	up to 99	Not specified	Galvanostatic, metal- and oxidant-free

Photoredox-Catalyzed Phosphorylation	Tyrosine derivatives	Phosphotyrosine derivatives	Good	Not specified	Photocatalyst, light, mild pH
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In-Depth Look at Phosphorylation Methodologies

Diisopropyl Chlorophosphate (DICP)

Diisopropyl chlorophosphate is a reactive organophosphorus compound widely used for the phosphorylation of alcohols and phenols. The reaction typically proceeds via nucleophilic attack of the hydroxyl group on the phosphorus center, with the displacement of the chloride leaving group. A base is often required to neutralize the HCl byproduct.

Novel Phosphorylation Methods

A variety of new approaches to phosphorylation have been developed to address the limitations of traditional methods, such as harsh reaction conditions and the use of hazardous reagents.

- **Atherton-Todd Reaction:** This reaction facilitates the phosphorylation of alcohols, phenols, and amines using a dialkyl phosphite in the presence of a base and a halogenating agent like carbon tetrachloride or, in more recent variations, chloroform with air as a radical initiator[1]. This method can achieve very high yields under mild conditions.
- **Mitsunobu Reaction:** Known for its mild conditions and stereochemical inversion at chiral centers, the Mitsunobu reaction can be adapted for phosphorylation. It involves the use of a phosphine (often catalytic), an azodicarboxylate (like DIAD), and a phosphate pronucleophile to phosphorylate an alcohol[2][3].
- **Biocatalytic Phosphorylation:** This approach utilizes enzymes, such as kinases, to catalyze the phosphorylation of specific substrates with high selectivity and efficiency under mild, aqueous conditions. For example, the kinase PsiK has been shown to effectively phosphorylate a range of phenols[4][5].
- **Electrochemical C-H Phosphorylation:** A cutting-edge technique that enables the direct formation of a C-P bond by activating a C-H bond electrochemically. This method avoids the

need for pre-functionalized substrates and often proceeds without the need for metal catalysts or chemical oxidants, offering a greener alternative[6].

- Photoredox-Catalyzed Phosphorylation: This method uses visible light and a photocatalyst to generate reactive radical intermediates that lead to phosphorylation. It has shown promise for the selective phosphorylation of specific amino acid residues, such as tyrosine, under mild conditions[7][8][9].

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

General Procedure for Phosphorylation using Diisopropyl Chlorophosphate (DICP)

Note: This is a general protocol and may require optimization for specific substrates.

- To a solution of the alcohol or phenol (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equiv).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add **Diisopropyl chlorophosphate** (1.1 equiv) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Representative Protocol for Atherton-Todd Reaction

- In a reaction vessel, dissolve the alcohol, phenol, or amine (1.0 equiv) and a dialkyl phosphite (1.2 equiv) in a suitable solvent (e.g., chloroform).
- Add a base (e.g., triethylamine, 1.5 equiv).
- Stir the reaction mixture at room temperature, open to the air, for the required time (monitor by TLC).
- Upon completion, wash the reaction mixture with water and extract with an organic solvent.
- Dry the organic layer, concentrate, and purify the product by column chromatography.

Representative Protocol for Mitsunobu Phosphorylation

- To a solution of the alcohol (1.0 equiv), a phosphate pronucleophile (e.g., diphenyl phosphate, 1.2 equiv), and a phosphine (e.g., triphenylphosphine, 1.2 equiv) in an anhydrous solvent (e.g., THF) at 0 °C, add a solution of an azodicarboxylate (e.g., DIAD, 1.2 equiv) in the same solvent dropwise.
- Allow the reaction to warm to room temperature and stir for 4-24 hours (monitor by TLC).
- Concentrate the reaction mixture and purify the product by column chromatography to remove the phosphine oxide and hydrazide byproducts.

General Protocol for Biocatalytic Phosphorylation

- In a buffered aqueous solution (e.g., Tris-HCl, pH 7.5), combine the substrate (1.0 equiv), a kinase (e.g., P_{si}K), and a phosphate donor (e.g., ATP, 1.5 equiv).
- Add a divalent cation cofactor, typically MgCl₂ (10 mM).
- Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation.
- Monitor the reaction progress by HPLC or LC-MS.

- Upon completion, quench the reaction by adding a denaturing agent (e.g., ethanol or by heating).
- Purify the phosphorylated product using appropriate chromatographic techniques (e.g., ion exchange or reversed-phase chromatography).

General Protocol for Electrochemical C-H Phosphorylation

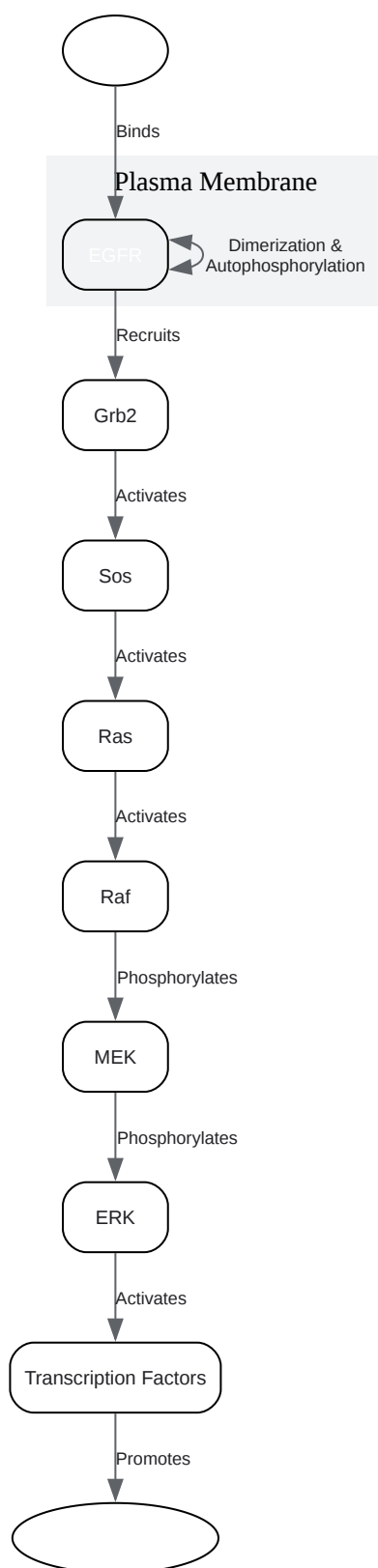
- In an undivided electrochemical cell equipped with two electrodes (e.g., graphite anode and platinum cathode), dissolve the arene substrate and the phosphorus source (e.g., a dialkyl phosphite) in a suitable electrolyte solution (e.g., LiClO₄ in acetonitrile).
- Apply a constant current or potential and allow the electrolysis to proceed at room temperature.
- Monitor the reaction by an appropriate analytical technique (e.g., GC-MS or LC-MS).
- After completion, work up the reaction mixture by removing the electrolyte and solvent.
- Purify the product by column chromatography.

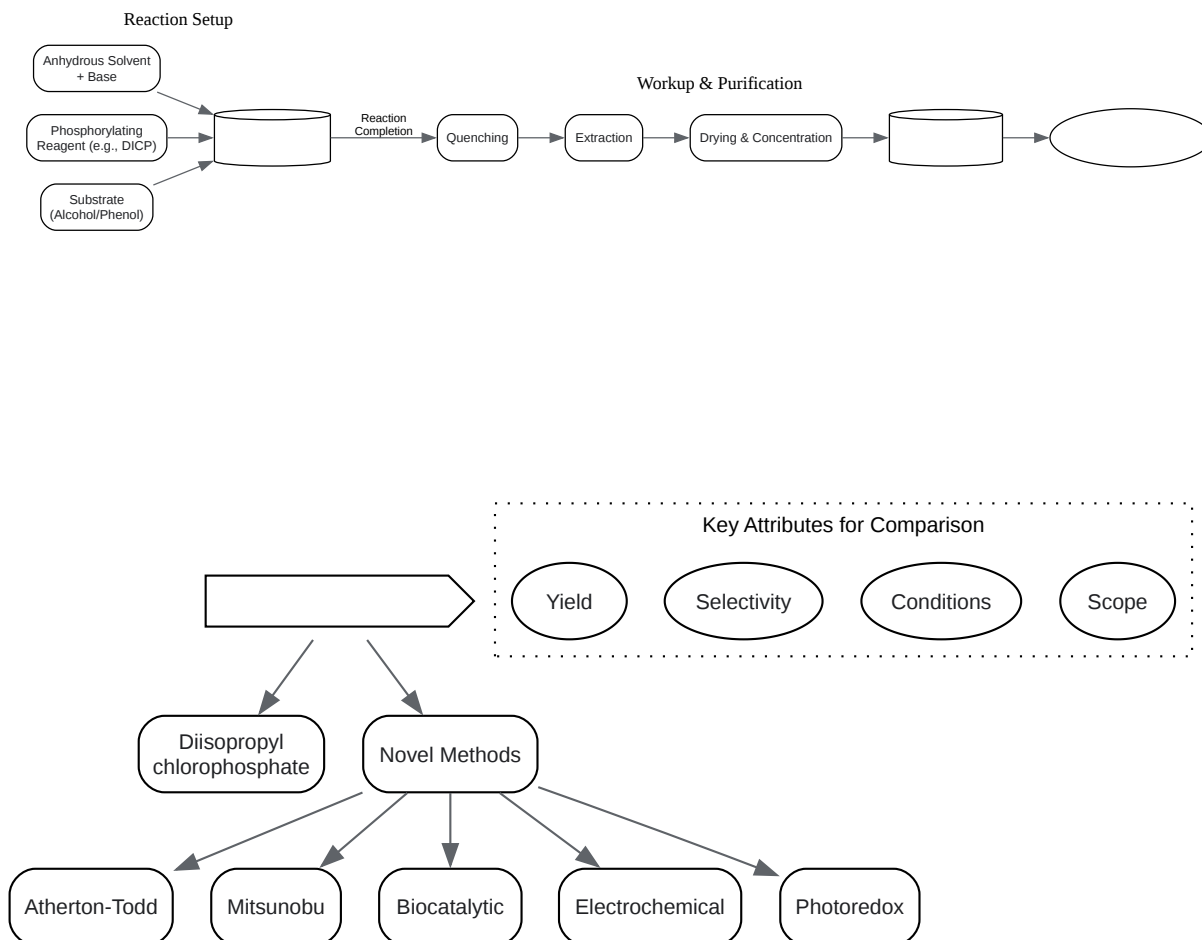
General Protocol for Photoredox-Catalyzed Phosphorylation

- In a reaction vessel, dissolve the substrate (e.g., a tyrosine-containing peptide), the phosphorus source, and a photocatalyst (e.g., a ruthenium or iridium complex) in a degassed solvent.
- Add any necessary additives, such as a base or a radical initiator.
- Irradiate the reaction mixture with visible light (e.g., a blue LED lamp) at room temperature.
- Monitor the reaction by LC-MS.
- Upon completion, remove the solvent and purify the product by chromatography.

Visualizing Cellular Signaling and Experimental Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.





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